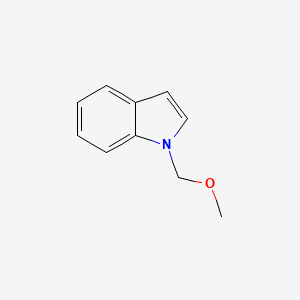

1-(methoxymethyl)-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Complex Molecule Synthesis

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active compounds and natural products. impactfactor.orgijpsr.comrsc.orgopenmedicinalchemistryjournal.com Its presence is integral to the structure of essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of alkaloids with profound physiological effects. impactfactor.orgwikipedia.orgpcbiochemres.com The unique electronic properties and reactivity of the indole ring make it a versatile scaffold for medicinal chemists and synthetic organic chemists alike. impactfactor.orgresearchgate.net The development of methodologies to construct and functionalize the indole core is a testament to its enduring importance in the pursuit of new therapeutic agents and complex molecular targets. researchgate.netnumberanalytics.comsyr.edu

The indole framework's ability to interact with various biological receptors and its structural role in many FDA-approved drugs, including those for cancer and neurological disorders, underscores its status as a "privileged" scaffold in drug discovery. ijpsr.compreprints.org Consequently, the synthesis of substituted indoles remains a vibrant area of research, aimed at creating novel structures with tailored biological activities. rsc.orgopenmedicinalchemistryjournal.com

Overview of N-Alkylation Strategies for Heteroaromatic Compounds

The functionalization of the nitrogen atom in heteroaromatic compounds, particularly indoles, is a critical step in many synthetic sequences. N-alkylation not only modifies the electronic properties of the indole ring but also serves as a strategy to introduce various functional groups or protecting groups. organic-chemistry.orggoogle.com Traditional methods for N-alkylation often involve the use of strong bases to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org

However, these classical conditions can suffer from drawbacks such as the use of hazardous reagents and competing C3-alkylation due to the nucleophilic nature of that position. organic-chemistry.org To address these challenges, a variety of modern N-alkylation methods have been developed. These include transition-metal-catalyzed reactions, Mitsunobu reactions with alcohols, and dearomatization-rearomatization strategies, which offer milder conditions and improved selectivity. organic-chemistry.orgrsc.orgnih.gov The choice of N-alkylation strategy is often dictated by the specific substrate and the desired final product, highlighting the need for a diverse toolkit of synthetic methods. google.com

The Methoxymethyl (MOM) Group as a Nitrogen Protecting Group and Functional Handle

In the multi-step synthesis of complex molecules, the protection of reactive functional groups is a fundamental strategy. For the indole nitrogen, the methoxymethyl (MOM) group is a widely employed protecting group. acs.orgnih.gov The MOM group is introduced by reacting the indole with methoxymethyl chloride (MOMCl) or a related reagent, typically in the presence of a base. synarchive.com

The utility of the MOM group lies in its stability to a range of reaction conditions, including those that are nucleophilic, basic, and organometallic. acs.orgresearchgate.net This stability allows for selective transformations at other positions of the indole ring or elsewhere in the molecule without affecting the protected nitrogen. Subsequently, the MOM group can be removed under specific, often acidic, conditions to regenerate the N-H bond. acs.orgnih.gov This strategic use of the MOM group as a temporary shield for the indole nitrogen exemplifies the principles of protecting group chemistry in modern organic synthesis. Some research also indicates the possibility of MOM group deprotection under basic conditions. nih.gov

| Reagent/Condition | Purpose | Reference |

| Methoxymethyl chloride (MOMCl) | Introduction of the MOM protecting group | synarchive.com |

| Acidic conditions | Deprotection (removal) of the MOM group | acs.orgnih.gov |

| Basic conditions | Potential for MOM group deprotection | nih.gov |

Historical Context and Evolution of 1-Substituted Indole Chemistry

The journey of indole chemistry began in the 19th century with the investigation of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole. wikipedia.orgpcbiochemres.com A pivotal moment in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883, a method that remains a cornerstone of indole chemistry to this day. wikipedia.orgpcbiochemres.comirjmets.com

The 20th century witnessed a surge of interest in indoles as their presence in vital alkaloids became apparent. wikipedia.org This led to the development of numerous other named reactions for indole synthesis, such as the Leimgruber-Batcho, Bischler-Mohlau, and Madelung syntheses. wikipedia.orgpcbiochemres.comresearchgate.netirjmets.com The evolution of synthetic methods has continuously expanded the accessibility and diversity of 1-substituted indole derivatives. Early methods often relied on harsh reaction conditions, but modern advancements have introduced milder and more selective approaches, including various catalytic systems. organic-chemistry.orgrsc.org This historical progression reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and functional group tolerance.

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDZHWPGXZYJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxymethyl 1h Indole and Its Derivatives

Direct N-Alkylation of 1H-Indole with Methoxymethylating Reagents

Direct N-alkylation is the most straightforward approach for the synthesis of 1-(methoxymethyl)-1H-indole. This involves the reaction of the indole (B1671886) N-H bond with an electrophilic source of the methoxymethyl group.

Traditional Base-Mediated N-Alkylation

The conventional method for the N-alkylation of indoles involves a two-step protocol: deprotonation of the indole nitrogen with a stoichiometric amount of a strong base, followed by reaction with a methoxymethylating agent. google.com Strong bases such as sodium hydride (NaH) are typically used in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov The resulting indole anion is a potent nucleophile that readily attacks an electrophile like chloromethyl methyl ether (MOM-Cl) to furnish the N-alkyated product.

This method is widely applicable and generally provides high yields. However, it often requires strictly anhydrous conditions and the use of hazardous reagents like sodium hydride and toxic alkylating agents. google.com

Table 1: Traditional Base-Mediated N-Alkylation of Indoles

| Indole Substrate | Base | Solvent | Methoxymethylating Reagent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 1H-Indole | Sodium Hydride (NaH) | DMF or THF | Chloromethyl methyl ether (MOM-Cl) | 0 °C to room temperature | High |

| Substituted Indoles | Potassium Hydroxide (KOH) | DMSO | Chloromethyl methyl ether (MOM-Cl) | Room temperature | Good to High |

Catalytic N-Alkylation Approaches

To overcome the limitations of stoichiometric base-mediated methods, various catalytic approaches have been developed. These methods offer milder reaction conditions, improved selectivity, and a better sustainability profile.

Transition metal catalysis provides a powerful tool for C-N bond formation. mdpi.com While direct N-methoxymethylation is a specific transformation, the principles are demonstrated in broader N-alkylation contexts.

Palladium Catalysis: Palladium catalysts are well-known for facilitating allylic alkylations of indoles. nih.gov In these reactions, a palladium(0) complex reacts with an allylic electrophile to form a π-allylpalladium intermediate, which is then attacked by the indole nitrogen. nih.gov Palladium has also been used for direct C-2 methylation of indoles bearing a directing group and in dearomatization reactions. rsc.orgnih.gov The development of palladium-catalyzed N-methoxymethylation would likely involve the activation of a suitable methoxymethyl precursor.

Iridium Catalysis: Iridium catalysts have been successfully employed for the regio- and enantioselective N-allylation of indoles. nih.gov These reactions typically proceed under basic conditions and can provide branched N-alkylated products with high enantioselectivity. nih.gov Iridium has also been shown to catalyze C2-selective methylation of indoles through C-H activation, highlighting its versatility. nih.gov An iridium-catalyzed approach to N-methoxymethylation could offer a highly selective and efficient route.

Table 2: Examples of Transition Metal-Catalyzed N-Alkylation of Indoles

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Asymmetric Allylic Alkylation | Builds quaternary centers at C-3. nih.gov | nih.gov |

| Iridium | Enantioselective N-Allylation | Forms chiral, branched products from linear allylic esters. nih.gov | nih.gov |

| Ruthenium | N-Alkylation with Alcohols | Uses alcohols as alkylating agents via borrowing hydrogen methodology. researchgate.net | researchgate.netsemanticscholar.org |

| Nickel | C-H Alkylation | Couples unactivated alkyl chlorides with the indole C-H bond. nih.gov | nih.gov |

| Iron | N-Alkylation of Indolines | A two-step, one-pot procedure involving N-alkylation followed by oxidation. nih.gov | nih.gov |

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metals. nih.gov

Organocatalysis: Chiral amines, such as imidazolidinones, can catalyze the alkylation of indoles with α,β-unsaturated aldehydes. nih.govorganic-chemistry.org The catalyst reversibly forms a chiral iminium ion with the aldehyde, lowering its LUMO for nucleophilic attack by the indole. organic-chemistry.org Chiral phosphoric acids are another class of organocatalysts that can activate electrophiles and direct the stereochemical outcome of the reaction. mdpi.comnih.gov These catalysts function through a dual activation mode, interacting with both the nucleophile and the electrophile. mdpi.com

Acid Catalysis: Brønsted or Lewis acids can be used to promote N-alkylation. For instance, acid-catalyzed reactions are employed in the final cyclization step of some indole syntheses. nih.govrsc.org In the context of N-methoxymethylation, an acid could activate the methoxymethylating reagent, making it more susceptible to nucleophilic attack by the indole nitrogen.

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. unibo.it In the context of this compound synthesis, this involves several strategies.

Atom Economy: Using catalytic methods, such as those employing transition metals or organocatalysts, improves atom economy by reducing the need for stoichiometric reagents. google.com The "borrowing hydrogen" methodology, where alcohols are used as alkylating agents with catalysts like ruthenium or iron, is a prime example, producing only water as a byproduct. researchgate.netnih.gov

Benign Solvents: Replacing hazardous solvents like DMF with greener alternatives is a key goal. nih.gov Methodologies have been developed for indole synthesis in more sustainable media, such as mixtures of water and ethanol (B145695) or bio-based ethyl lactate. nih.govresearchgate.net

Renewable Feedstocks: A novel approach involves synthesizing indoles from lignin, a renewable biopolymer. nih.govrsc.org This route utilizes a lignin-derived C2-acetal platform chemical, which undergoes functionalization and subsequent cyclization under mild, acidic conditions to form the indole ring. nih.govrsc.org

One-Pot Procedures: Combining multiple reaction steps into a single pot reduces waste, saves energy, and simplifies purification. nih.gov An example is the one-pot, two-step synthesis of N-alkylated indoles from indolines, which involves N-alkylation followed by in-situ oxidation. nih.gov

Synthesis through Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and sustainable strategy for synthesizing complex molecules like indole derivatives. semanticscholar.orgrug.nl

An innovative two-step indole synthesis involves an initial Ugi four-component reaction (Ugi-4CR) followed by an acid-catalyzed cyclization. semanticscholar.orgrug.nl The starting materials are typically anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. semanticscholar.org This method is notable for its mild and benign conditions, using ethanol as a solvent and avoiding the need for a metal catalyst. semanticscholar.orgrug.nl While not directly producing an N-methoxymethyl group, the flexibility of MCRs allows for the incorporation of diverse functionalities. By choosing an appropriate starting material, such as an N-(methoxymethyl)aniline, this strategy could potentially be adapted for the direct synthesis of this compound derivatives. The primary advantages of MCRs are their high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

Integration of N-MOM Indole in Modular Assembly Strategies

The use of N-MOM protected indole is integral to modular assembly strategies, particularly in multicomponent reactions (MCRs) that construct complex heterocyclic systems. rsc.orgnih.gov These strategies allow for the rapid assembly of indole-fused seven-membered heterocycles from simple building blocks. rsc.orgnih.gov In this context, N-MOM protected indole serves as a key nucleophilic component.

A notable example involves a unique MCR where indole, formaldehyde, and an amino hydrochloride assemble to form indole-fused oxadiazepines. rsc.orgnih.gov The N-MOM protected indole can be subjected to these MCR conditions to furnish the desired product, demonstrating the compatibility of the MOM group with the reaction sequence. rsc.org This approach highlights the utility of N-MOM indole as a building block for generating structural diversity and expanding the chemical space of indole-containing compounds. rsc.org The modular nature of these reactions provides a powerful tool for indole functionalization and the construction of novel heterocyclic scaffolds with potential biological activities. rsc.orgnih.gov

| Entry | Indole Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Indole | 6a | 85 |

| 2 | 5-Methoxyindole | 6o | 81 |

| 3 | 5-Bromoindole | 6p | 89 |

| 4 | 5-Chloroindole | 6q | 92 |

| 5 | Melatonin | 6r | 75 |

One-Pot Synthetic Sequences

A representative one-pot synthesis of 1-alkoxyindoles proceeds through four consecutive steps starting from substituted o-nitrotoluene derivatives. mdpi.com The process typically involves:

Nitro Reduction: A nitro group is reduced, often using a reagent like stannous chloride (SnCl₂·2H₂O). nih.govmdpi.com

Intramolecular Condensation: The resulting amino group undergoes intramolecular cyclization. nih.gov

Nucleophilic 1,5-Addition: This step forms a 1-hydroxyindole (B3061041) intermediate. mdpi.com

In Situ Alkylation: The 1-hydroxyindole is then alkylated with an appropriate alkyl halide to yield the final 1-alkoxyindole product. nih.govmdpi.com

This methodology allows for the synthesis of a variety of 1-alkoxyindoles by varying the alcohol and alkyl halide used in the reaction. mdpi.com For instance, using methanol (B129727) and methyl iodide would lead to the formation of a 1-methoxyindole (B1630564) derivative. nih.gov The entire sequence is performed in one pot, demonstrating a high degree of reaction economy. mdpi.com

Formation via Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone of indole synthesis, providing a powerful means to construct the bicyclic indole core from acyclic precursors. mdpi.comencyclopedia.pub These methods involve the formation of a carbon-carbon or carbon-nitrogen bond between two positions of a suitably substituted benzene (B151609) derivative. mdpi.com Palladium-catalyzed reactions are frequently employed, facilitating the cyclization of substrates like 2-alkynylanilines to form the indole ring. organic-chemistry.orgmdpi.com

Reductive Cyclization Strategies

Reductive cyclization methods are a classic and effective approach for synthesizing substituted indoles. The Leimgruber-Batcho indole synthesis is a prime example of this strategy. capes.gov.brnih.gov This two-step sequence begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal. The resulting β-amino-o-nitrostyrene derivative is then subjected to reductive cyclization to afford the indole ring. capes.gov.brnih.gov This method is highly versatile and has been successfully applied to the synthesis of indoles functionalized at the 4, 5, 6, or 7-positions, which can subsequently be N-protected with a MOM group. capes.gov.br

| Starting Material | Key Intermediate | Product | Overall Yield (%) |

|---|---|---|---|

| o-Nitrophenylacetic acid derivative | Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate | Methyl 5-methoxyindole-2-acetate | 30-40 |

Cyclization of Alkoxyimine Precursors

The direct synthesis of 1-alkoxyindoles can be achieved through the intramolecular cyclization of alkoxyimine structures, bypassing the need to isolate a 1-hydroxyindole intermediate. nih.gov This pathway offers a direct route to N-alkoxyindoles. While detailed mechanisms can vary, the core transformation involves the formation of the pyrrole (B145914) ring of the indole nucleus from a precursor already containing the N-O-R (alkoxy) moiety. This approach is valuable for creating libraries of 1-alkoxyindoles with diverse substitution patterns. nih.govmdpi.com

Derivatization from Pre-functionalized Indole Precursors

A common and highly flexible strategy for synthesizing complex indole derivatives involves the N-protection of an already existing indole ring, followed by further functionalization. The MOM group is frequently used for this purpose due to its stability and straightforward introduction and removal. nih.gov Protecting the indole nitrogen prevents unwanted side reactions and can modify the reactivity of the indole ring, enabling selective functionalization at other positions. nih.gov

Functionalization of Ring-Substituted Indoles Post N-MOM Protection

This strategy is particularly useful when the desired substitution pattern on the indole's benzene ring is established before N-protection. Once the indole nitrogen is protected with a MOM group, a wide range of chemical transformations can be performed on the rest of the molecule. nih.gov

For example, a phenol-substituted indole can be treated with sodium hydride (NaH) and methoxymethyl chloride (MOMCl) to selectively protect the indole nitrogen, yielding the desired N-MOM protected indole. nih.gov This intermediate can then undergo further reactions, such as the reduction of an ester group to an alcohol, which can then be converted into other functional groups like a phosphonate. nih.gov This sequential approach allows for the controlled and stepwise construction of highly functionalized indole derivatives that would be difficult to access through other means. nih.govnih.gov

| Step | Reactant | Reagents | Product | Notes |

|---|---|---|---|---|

| 1 | Phenol-substituted indole (29) | NaH, MOMCl, THF/DMF | N-MOM protected indole (30) | Addition of DMF improved product ratio. |

| 2 | Ester (30) | Reduction | Alcohol | Quantitative yield. |

| 3 | Alcohol | Conversion via bromide | Phosphonate (33) | Arbuzov reaction in refluxing toluene. |

Based on currently available scientific literature, there is no established information regarding the enzymatic synthesis of this compound or other N-methoxyindoles. Extensive searches for enzymatic N-methoxymethylation, N-alkoxylation, or related biocatalytic transformations targeting the nitrogen atom of the indole ring have not yielded any specific methodologies or research findings.

The existing body of research on indole synthesis primarily focuses on chemical methods for N-alkylation and modifications at other positions of the indole nucleus. While biocatalysis is a rapidly advancing field with a wide range of applications in organic synthesis, its application to the specific formation of an N-alkoxy bond, particularly the N-(methoxymethyl) group on an indole, has not been reported.

Therefore, the section on "Enzymatic Synthetic Routes to N-Methoxyindoles" cannot be populated with scientifically accurate and detailed research findings at this time. Further research and discovery in the field of biocatalysis would be necessary to develop such enzymatic methodologies.

Chemical Reactivity and Mechanistic Transformations of 1 Methoxymethyl 1h Indole

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Core

The indole nucleus is characterized as a π-excessive aromatic heterocycle, rendering it highly susceptible to electrophilic attack. chim.itnih.gov The introduction of the methoxymethyl (MOM) group at the N1 position serves primarily to protect the nitrogen atom, preventing side reactions such as N-alkylation or deprotonation while modulating the reactivity of the core heterocyclic structure.

Consistent with the general reactivity pattern of indoles, electrophilic aromatic substitution on 1-(methoxymethyl)-1H-indole occurs with high regioselectivity at the C3 position. chim.itnih.gov The indole system possesses a high electron density, which is particularly localized at the C3 carbon of the pyrrole (B145914) ring. This inherent electronic preference makes C3 the most nucleophilic site and thus the primary target for a wide variety of electrophiles. chim.it

Alternative positions, such as C2, are significantly less favored for electrophilic attack. Substitution at C2 disrupts the aromaticity of the benzene (B151609) ring in the transition state to a greater extent than substitution at C3. While reactions at other positions on the benzene ring (C4-C7) are possible, they typically require more forcing conditions or specific substitution patterns that deactivate the pyrrole ring. For N-protected indoles like this compound, the pronounced C3 selectivity is the dominant pathway in electrophilic aromatic substitution reactions. nih.gov

The N-methoxymethyl group influences the reactivity of the indole ring through a combination of inductive and steric effects. Inductively, the oxygen atom in the methoxymethyl group is electron-withdrawing, which slightly deactivates the indole ring toward electrophilic attack compared to an unsubstituted (N-H) indole.

Nucleophilic Reactions Involving the Indole Nitrogen

While the indole nitrogen is typically nucleophilic, the presence of an N-alkoxy substituent, such as in N-methoxyindoles, allows for a reversal of polarity, or "umpolung," under specific conditions. mdpi.com This enables the indole nitrogen to function as an electrophilic center.

This transformation is typically achieved through activation with a Lewis acid. For instance, in the presence of aluminum triflate (Al(OTf)₃), N-methoxyindoles can undergo a C3–N1′ cross-coupling reaction with a separate indole molecule. mdpi.comresearchgate.net The proposed mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy (B1213986) group. This N–O bond activation renders the N1 position electrophilic while simultaneously deactivating the C2–C3 π-bond toward electrophilic attack. mdpi.com A nucleophile, such as the C3 position of another indole molecule, can then attack the electrophilic nitrogen, leading to the formation of a C3–N1′ bond. A similar reactivity pattern has been observed for 1-hydroxyindoles, which react with indole in formic acid via a proposed Sₙ2 mechanism at the indole nitrogen to form 1-(indol-3-yl)indoles. clockss.org

Transformations of the Methoxymethyl Functional Group

The methoxymethyl (MOM) group is a common and versatile protecting group for the indole nitrogen due to its stability under various conditions. synarchive.com However, its effective and selective removal is a crucial step in many synthetic sequences. The removal of the N-MOM group can sometimes prove challenging. clockss.org

Interactive Table: Selected Methods for N-Protecting Group Cleavage

| Protecting Group | Reagent/Conditions | Substrate Type | Reference |

|---|---|---|---|

| Methoxymethyl (MOM) | Triflic acid, MeOH, trimethyl orthoformate | N-MOM-β-carboline | clockss.org |

| Methoxymethyl (MOM) | Hydrochloric acid | N-MOM-imidazole/indole | clockss.org |

| Methoxymethyl (MOM) | ZnBr₂, n-PrSH | MOM ethers | researchgate.net |

| p-Methoxybenzyl (PMB) | Trifluoroacetic acid (TFA) | N-PMB-indole | clockss.org |

Acid-catalyzed hydrolysis is a common and effective method for the cleavage of the N-methoxymethyl group. The mechanism involves the protonation of the ether oxygen atom by the acid, making the methoxymethyl group a better leaving group. Subsequently, the C-O bond is cleaved, generating a resonance-stabilized iminium ion intermediate and methanol (B129727). Nucleophilic attack by water on the iminium ion, followed by the loss of a proton, yields the deprotected indole and formaldehyde.

Various acidic conditions have been successfully employed for this transformation. Common reagents include hydrochloric acid and trifluoroacetic acid. clockss.orgclockss.org A particularly effective method for the deprotection of N-MOM groups on indole-containing structures like β-carbolines involves the use of trifluoromethanesulfonic acid (triflic acid) in nitromethane with methanol and trimethyl orthoformate. clockss.org

Interactive Table: Acid-Catalyzed Deprotection of N-MOM-β-carboline using Triflic Acid

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Nitromethane | 100 | 1 | 92 |

| 2 | Benzene | 80 | 3 | 0 |

| 3 | Toluene | 110 | 3 | 0 |

| 4 | Dioxane | 100 | 3 | 0 |

| 5 | Acetonitrile | 80 | 3 | 0 |

| 6 | THF | 65 | 3 | 0 |

| 7 | DMF | 100 | 3 | 0 |

| 8 | DMSO | 100 | 3 | 0 |

Data derived from a study on a model N-MOM-β-carboline substrate. The reaction utilized triflic acid, methanol, and trimethyl orthoformate. clockss.org

Chemoselective Cleavage and Deprotection Strategies.

Alternative Deprotection Methods (e.g., utilizing Lewis acids, reductants)

The methoxymethyl (MOM) group is a commonly employed protecting group for the indole nitrogen due to its stability under various conditions. However, its removal can sometimes be challenging, necessitating the development of alternative deprotection strategies beyond standard acidic hydrolysis. These methods often employ Lewis acids or reductive conditions to facilitate the cleavage of the N-MOM bond.

Lewis Acid-Mediated Deprotection

Strong Brønsted and Lewis acids can effect the removal of the N-MOM group, although the reaction conditions can be harsh and may lead to decomposition if not carefully controlled. For instance, treatment of N-MOM protected β-carbolines, which contain an indole nucleus, with trifluoromethanesulfonic acid (triflic acid) in the presence of methanol and trimethyl orthoformate has been shown to efficiently cleave the N-MOM group mdpi.com. Trifluoroacetic acid (TFA) has also been utilized for the deprotection of the related N-p-methoxybenzyl group on indoles, suggesting its potential applicability for N-MOM removal researchgate.net. However, it has been noted in synthetic campaigns that acidic conditions, such as using p-toluenesulfonic acid (TsOH) in methanol, can be ineffective for N-MOM deprotection on complex indole structures, with more forcing conditions leading to decomposition of the substrate nih.gov. This highlights the substrate-dependent nature of Lewis acid-mediated deprotection and the need for careful optimization of reaction conditions.

| Substrate Type | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-MOM-β-carboline | Triflic acid, Methanol, Trimethyl orthoformate | Nitromethane, 100°C | Efficient deprotection | mdpi.com |

| N-p-Methoxybenzylindole | Trifluoroacetic acid (TFA) | Hot TFA | Successful deprotection | researchgate.net |

| Complex N-MOM indole | p-Toluenesulfonic acid (TsOH) | Methanol | Ineffective, decomposition under harsher conditions | nih.gov |

Reductive Deprotection

Reductive cleavage of the N-O bond within the N-methoxymethyl moiety presents an alternative, milder strategy for deprotection. While specific examples for this compound are not abundant, general methods for the reductive cleavage of N-O bonds are applicable. Catalytic hydrogenation is a powerful tool for this transformation. For example, the removal of the N-Cbz protecting group from an indolenine intermediate has been accomplished using Pd(OH)₂/C under a hydrogen atmosphere, indicating the utility of palladium catalysts for cleaving bonds adjacent to the indole nitrogen rsc.org. More generally, ruthenium(II) catalysts, in conjunction with a hydride source like a formic acid/triethylamine mixture, have been developed for the reductive cleavage of N-O bonds in a variety of N-oxygen-substituted amides and sulfonamides youtube.com. This methodology could potentially be adapted for the reductive deprotection of N-methoxymethyl indoles.

Functional Group Interconversions of the Methoxymethyl Moiety

Direct functional group interconversion of the N-methoxymethyl group on the indole nucleus is not a widely reported transformation. The N-CH₂-O-CH₃ linkage is generally stable, and reactions typically focus on the complete removal (deprotection) of the group to liberate the N-H indole for subsequent functionalization.

However, considering the chemical nature of the methoxymethyl group as an aminal-ether, its reactivity can be compared to related functionalities. The N-CH₂-O bond possesses a latent electrophilic character at the methylene (B1212753) carbon. Under strongly acidic conditions, this bond can be protonated, leading to the formation of an N-acyliminium-type intermediate. This reactive species could, in principle, be trapped by nucleophiles, leading to a functional group interconversion. For instance, N-acyliminium ions generated from related systems are known to participate in cascade reactions, including N-alkylation of indoles mdpi.com.

While not a direct interconversion of the methoxymethyl group itself, the N-alkylation of indoles can be achieved through various catalytic methods, effectively replacing the hydrogen of a deprotected indole with a new functionalized alkyl group. For example, iron-catalyzed N-alkylation of indolines followed by oxidation provides a route to N-alkylated indoles nih.gov. This two-step sequence of deprotection followed by re-alkylation often serves as a more practical approach than direct interconversion of the N-methoxymethyl group.

Oxidative and Reductive Reactivity

The reactivity of this compound under oxidative and reductive conditions is influenced by both the indole nucleus and the N-methoxymethyl substituent.

Oxidative Reactivity

The indole nucleus is electron-rich and susceptible to oxidation. The C2-C3 double bond is particularly reactive. Green oxidation protocols using oxone in the presence of halide catalysts have been developed for the oxidation of indoles. These reactions can lead to various products, including the oxidative cleavage of the C2-C3 bond to yield 2-keto acetanilides (a Witkop-type oxidation), depending on the substitution pattern of the indole acs.org. The presence of the N-methoxymethyl group, being an electron-donating group through the nitrogen lone pair, is expected to enhance the susceptibility of the indole ring to electrophilic attack and oxidation. It is noteworthy that many traditional oxidation methods for indoles require N-protection to improve chemo- and regioselectivity, making this compound a suitable substrate for such transformations acs.org.

Reductive Reactivity

The indole ring can be reduced under various conditions. Catalytic hydrogenation over platinum or nickel catalysts can reduce the pyrrole ring to yield an indoline. For instance, iridium-catalyzed transfer hydrogenation of indoles using formic acid as the hydrogen source has been shown to produce indolines in excellent yields pharmaguideline.com. The N-MOM group is generally stable under these conditions.

A more profound reduction of the benzene ring of the indole nucleus can be achieved through the Birch reduction. This reaction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (like an alcohol), typically reduces aromatic rings to 1,4-cyclohexadienes wikipedia.orgchim.it. The application of the Birch reduction to N-protected indoles can lead to the corresponding dihydroindole derivatives, where the aromaticity of the benzene ring is disrupted researchgate.net. The specific outcome of the Birch reduction on this compound would depend on the precise reaction conditions and the directing effects of the N-methoxymethyl group and any other substituents on the indole ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The use of transition metals to catalyze the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, and this compound is a versatile substrate in this context. The N-MOM group can serve as a stable protecting group that is compatible with many catalytic systems or can potentially act as a directing group to influence the regioselectivity of C-H functionalization.

Palladium-Catalyzed Processes (e.g., C-H Functionalization, N-Arylation)

Palladium catalysis is widely employed for the functionalization of indoles.

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the indole scaffold. The regioselectivity of these reactions is often controlled by a directing group on the indole nitrogen. For instance, the N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed C-H alkenylation to the C2 position mdpi.comharvard.edu. While the methoxymethyl group is not a classical strong directing group, its presence is compatible with C-H functionalization reactions. Palladium-catalyzed aerobic oxidative annulations of N-substituted indoles have been developed to construct fused ring systems researchgate.net. Furthermore, the choice of catalyst and conditions can direct arylation to various positions on the indole nucleus, including the challenging C7 position, often requiring specific phosphinoyl directing groups google.com.

N-Arylation: While this compound itself cannot undergo direct N-arylation, the synthesis of N-aryl indoles is a crucial transformation for which this compound can be a precursor after deprotection. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the N-arylation of indoles with aryl halides (iodides, bromides, and chlorides) and triflates. These reactions typically employ a palladium source, such as Pd₂(dba)₃, in combination with bulky, electron-rich phosphine ligands.

Copper-Catalyzed Alkylation and Functionalization

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions involving indoles.

Alkylation: Copper-catalyzed methods have been developed for both C-alkylation and N-alkylation of indoles. The Friedel-Crafts type alkylation of the indole nucleus, typically at the C3 position, can be catalyzed by copper complexes with various electrophiles such as nitroalkenes and α,β-unsaturated ketoesters. For N-alkylation, an efficient copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has been reported, providing a direct route to N-alkylated indoles. A particularly innovative approach involves a ligand-controlled, copper hydride (CuH)-catalyzed regiodivergent alkylation of electrophilic N-(benzoyloxy)indoles, which can selectively yield either N- or C3-alkylated products with high enantioselectivity.

Functionalization: Beyond alkylation, copper catalysis can be used for other C-H functionalization reactions. For example, copper-carbene species generated from α-diazomalonates have been used for the regioselective C5-H alkylation of indoles that bear a carbonyl directing group at the C3 position nih.gov.

Aluminum-Catalyzed Cross-Coupling

While less common than palladium or copper, aluminum-based catalysts have shown unique reactivity in indole chemistry. A notable example is the aluminum-catalyzed cross-selective C3–N1′ coupling reaction between N-methoxyindoles and other indoles harvard.edugoogle.com. In this transformation, a Lewis acidic aluminum species is proposed to activate the N-methoxyindole by coordinating to the alkoxy group. This activation enhances the electrophilicity of the indole nitrogen, making it susceptible to nucleophilic attack from the C3 position of another indole molecule. This process represents an "umpolung" of the typical nucleophilic character of the indole nitrogen, enabling the formation of a C3–N1′ bond, which is a challenging linkage to construct selectively harvard.edu. This reaction provides a novel strategy for the synthesis of bisindole alkaloids and related structures.

| Metal Catalyst | Reaction Type | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Palladium | C-H Functionalization/Arylation | Directs functionalization to C2, C3, or C7 using specific directing groups. | N-protected indoles, arylboronic acids | mdpi.comgoogle.com |

| Palladium | N-Arylation (of deprotected indole) | Buchwald-Hartwig amination; uses bulky phosphine ligands. | Indoles, aryl halides/triflates | |

| Copper | C3-Alkylation | Friedel-Crafts type reaction with various electrophiles. | Indoles, nitroalkenes, α,β-unsaturated esters | |

| Copper | N-Alkylation | Reductive cross-coupling or ligand-controlled regiodivergent synthesis. | Indoles, N-tosylhydrazones, N-(benzoyloxy)indoles | |

| Aluminum | C3–N1′ Cross-Coupling | Lewis acid activation of N-alkoxyindole for electrophilic amination. | N-Methoxyindoles, Indoles | harvard.edugoogle.com |

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of reactions involving this compound (N-MOM indole) is fundamental to controlling product formation and optimizing synthetic strategies. The methoxymethyl protecting group at the nitrogen atom not only prevents unwanted N-H reactivity but also profoundly influences the regioselectivity and stereoselectivity of subsequent transformations. Mechanistic investigations, combining experimental studies and computational analysis, have shed light on the factors governing reaction pathways, enabling chemists to manipulate conditions to achieve desired outcomes. Key areas of investigation include the differentiation between kinetically and thermodynamically controlled processes and the elucidation of stereochemical control in asymmetric syntheses.

Kinetic and Thermodynamic Control of Reaction Pathways

The regiochemical outcome of the functionalization of the this compound ring is a classic illustration of the principles of kinetic versus thermodynamic control. sciencedaily.comchemrxiv.org While indole itself typically undergoes electrophilic substitution at the C3 position, which leads to the most thermodynamically stable product, the presence of the N-MOM group allows for selective functionalization at the C2 position under specific conditions. organic-chemistry.org

This selectivity is achieved through a process known as directed ortho-metalation (DoM), a powerful tool for C-H functionalization. researchgate.net In this reaction, the substrate is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The methoxymethyl group acts as a directing metalation group (DMG), where the oxygen atom coordinates to the lithium cation. nih.gov This coordination pre-associates the base near the C2 position, leading to a rapid, kinetically controlled deprotonation at this site to form a stable 2-lithio-1-(methoxymethyl)-1H-indole intermediate. nih.govresearchgate.net This intermediate is formed faster than any competing deprotonation or addition pathways, making it the kinetic product. sciencedaily.comorganic-chemistry.org Once formed, this potent nucleophile can be trapped with various electrophiles to yield C2-substituted indoles.

The reaction is under strict kinetic control, meaning the product distribution is determined by the relative rates of formation of possible intermediates. nih.gov The low temperatures (e.g., -78 °C) and short reaction times used for lithiation prevent the system from reaching thermodynamic equilibrium. organic-chemistry.org If the reaction were allowed to warm or equilibrate over a long period, rearrangement to a more stable C3-substituted isomer or other side products might occur, although the C2-lithio species is generally stable under these conditions.

This kinetically driven C2-selectivity stands in contrast to the thermodynamically favored C3-selectivity observed in many electrophilic substitution reactions of indoles that proceed through a Wheland intermediate. In those cases, the C3-protonated intermediate is more stable due to better charge delocalization, leading to the thermodynamic product. organic-chemistry.org The ability to switch between these outcomes by choosing the reaction type (lithiation vs. electrophilic addition) and conditions underscores the importance of understanding kinetic and thermodynamic principles.

| Parameter | Kinetic Control (C2-Lithiation) | Thermodynamic Control (C3-Electrophilic Substitution) |

| Reaction | Directed ortho-metalation of this compound | Friedel-Crafts acylation of indole (unprotected) |

| Key Reagent | Organolithium base (e.g., n-BuLi) | Lewis acid and electrophile (e.g., AlCl₃, Ac₂O) |

| Temperature | Low (typically -78 °C) | Often room temperature or higher |

| Reaction Time | Short | Can be longer, allowing for equilibrium |

| Governing Factor | Rate of deprotonation (lower activation energy for C2) | Stability of the Wheland intermediate (more stable for C3 attack) |

| Primary Product | 2-substituted indole derivative | 3-substituted indole derivative |

Table 1: Comparison of reaction conditions and outcomes for kinetically controlled C2-lithiation of N-MOM indole versus thermodynamically controlled C3-electrophilic substitution of indole.

Stereochemical Outcomes and Control in Asymmetric Syntheses

Achieving stereocontrol in reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals and materials science. nih.gov The N-MOM group plays a significant, albeit indirect, role in influencing the stereochemical outcome of asymmetric reactions, particularly those that functionalize the C2 position.

In asymmetric catalysis, a chiral catalyst creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer over the other. mdpi.com For N-MOM indole, the methoxymethyl group can influence this process in several ways:

Steric Influence: The bulk of the MOM group can direct the approach of a chiral catalyst or reagent to one face of the indole plane, influencing the stereochemistry of the newly formed chiral center.

Electronic Effects: As an electron-donating group, the N-MOM substituent modifies the nucleophilicity of the indole ring, which can affect reaction rates and the geometry of the transition state.

Conformational Locking: The protecting group can restrict the rotation around the N-C bond, leading to a more defined conformation that interacts more predictably with the chiral catalyst.

While extensive research has focused on the asymmetric functionalization of the indole C3 position, methods for the enantioselective functionalization at C2 are less developed but of growing importance. researchgate.netnih.gov One effective strategy involves the palladium-catalyzed enantioselective redox-relay Heck reaction of 2-indole triflates. In such reactions, the nature of the N-protecting group is critical for achieving high enantioselectivity. nih.gov Although this specific reaction has been optimized with groups like N-PMP (p-methoxyphenyl), the principles are directly applicable to N-MOM protected systems. The protecting group's electronic properties are tuned to ensure selective β-hydride elimination, a key step in controlling the reaction pathway and stereochemical outcome. nih.gov

A chiral ligand, such as a pyridine-oxazoline (PyOx), coordinates to the metal center (e.g., palladium) and creates a chiral pocket. The N-protected indole substrate then enters this pocket in a specific orientation to minimize steric clash, leading to a favored diastereomeric transition state. The subsequent migratory insertion and elimination steps proceed with high fidelity, transferring the chirality from the ligand to the product.

The following table presents data from a study on an analogous N-protected indole system, illustrating how the choice of chiral ligand and reaction conditions can control the stereochemical outcome in a C2-functionalization reaction. nih.gov

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | L1 ((S)-tBu-PyOx) | Toluene | 80 | 85 | 90 |

| 2 | L2 ((S)-Ph-PyOx) | Toluene | 80 | 78 | 85 |

| 3 | L1 ((S)-tBu-PyOx) | Dioxane | 80 | 90 | 92 |

| 4 | L1 ((S)-tBu-PyOx) | Toluene | 60 | 65 | 91 |

Table 2: Enantioselective C2-alkylation of an N-protected 2-indole triflate via a redox-relay Heck reaction, demonstrating the influence of the chiral ligand and solvent on enantiomeric excess (ee). Data is representative of principles applicable to N-MOM indole systems. nih.gov (Note: Substrate was N-PMP-2-indole triflate).

This data demonstrates that high levels of enantioselectivity can be achieved by carefully selecting the chiral ligand and optimizing reaction parameters like the solvent. The bulky tert-butyl group on the PyOx ligand (L1) generally provides a more defined chiral pocket, leading to higher enantiomeric excess compared to the phenyl-substituted ligand (L2). Such mechanistic insights are vital for the rational design of asymmetric syntheses utilizing this compound.

1 Methoxymethyl 1h Indole As a Strategic Intermediate and Building Block in Complex Chemical Synthesis

Precursor for the Synthesis of Diverse Substituted Indole (B1671886) Scaffolds

The methoxymethyl group at the N1 position of the indole ring serves as a powerful directing group, enabling the regioselective introduction of substituents that would be difficult to achieve with an unprotected indole. The MOM group alters the electron distribution of the indole nucleus and facilitates deprotonation at specific positions, thereby activating the ring for subsequent reactions with a wide array of electrophiles.

One of the most significant applications of 1-(methoxymethyl)-1H-indole is in the regioselective lithiation and subsequent C2-functionalization of the indole core. Treatment of N,N-diethyl-1-(methoxymethyl)-1H-indole-3-carboxamide with lithium diisopropylamide (LDA) results in the selective deprotonation at the C2 position. The resulting 2-lithio species can then be quenched with various electrophiles, such as iodomethane (B122720) or benzaldehyde, to yield the corresponding 2-substituted indole derivatives in high yields (91% and 82%, respectively). dntb.gov.ua This strategy provides a reliable method for introducing substituents specifically at the C2 position, a transformation that is often challenging due to the inherent reactivity of the C3 position in unprotected indoles.

The use of the MOM group allows for a level of control that is essential for the synthesis of highly functionalized indole frameworks. The ability to direct substitution to a specific position opens up avenues for creating a diverse library of indole derivatives with tailored electronic and steric properties, which are crucial for applications in medicinal chemistry and materials science.

Table 1: C2-Functionalization of this compound-3-carboxamide via Lithiation

| Electrophile | Product | Yield (%) | Reference |

| Iodomethane | N,N-diethyl-2-methyl-1-(methoxymethyl)-1H-indole-3-carboxamide | 91 | dntb.gov.ua |

| Benzaldehyde | N,N-diethyl-2-(hydroxy(phenyl)methyl)-1-(methoxymethyl)-1H-indole-3-carboxamide | 82 | dntb.gov.ua |

Role in the Construction of Fused and Polycyclic Heterocyclic Systems

The indole nucleus is a common feature in a vast number of polycyclic alkaloids and pharmacologically active compounds. The construction of additional rings fused to the indole scaffold often requires precise control over the reactivity of the indole core. This compound serves as a key precursor in cycloaddition reactions, which are powerful methods for building complex polycyclic systems in a single step.

While the direct participation of this compound in Diels-Alder reactions is not extensively documented in readily available literature, the principle of using N-protected indoles in such transformations is well-established. For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations provide a direct route to cyclohepta[b]indoles. rsc.org These seven-membered rings are found in many bioactive natural products. The N-protecting group is crucial in these reactions to modulate the electronic nature of the indole and prevent side reactions. The use of a MOM group in such a sequence would offer the advantage of mild deprotection conditions, preserving the integrity of the often-sensitive polycyclic product.

Similarly, 1,3-dipolar cycloaddition reactions represent another powerful strategy for constructing fused heterocyclic systems. For example, the reaction of azomethine ylides with indole derivatives can lead to the formation of complex pyrroloindoline structures. The MOM group can play a crucial role in these reactions by ensuring the stability of the indole substrate and directing the regioselectivity of the cycloaddition.

The development of efficient protocols for the synthesis of indole-fused six-, seven-, or eight-membered N,O-heterocycles has been achieved through rhodium-catalyzed C-H acetoxylation, hydrolysis, and annulation, where the NH-indole acts as an intrinsic directing group. dntb.gov.ua The application of a MOM-protected indole in similar transition-metal-catalyzed C-H functionalization and annulation cascades holds significant potential for the construction of novel and complex polycyclic systems.

Application in the Total Synthesis of Natural Products and Analogues (Focus on Synthetic Strategy)

The strategic use of this compound is particularly evident in the total synthesis of complex natural products. The MOM group serves as a reliable protecting group that can be introduced early in a synthetic sequence, withstand a variety of reaction conditions, and then be removed at a later stage to reveal the free indole N-H, which may be crucial for biological activity or for further synthetic manipulations.

A notable example is found in synthetic approaches towards the dragmacidin family of marine alkaloids, which exhibit a range of biological activities. rsc.org In the synthesis of dragmacidin D, a key step involves the coupling of two different indole moieties. The use of a MOM group on one of the indole precursors allows for selective functionalization and prevents unwanted side reactions during the crucial bond-forming steps. The robustness of the MOM group ensures its survival through multiple synthetic transformations, and its subsequent removal under acidic conditions provides the final natural product.

Another important class of marine natural products, the hamacanthins, which are bis-indole alkaloids, have also been the subject of total synthesis efforts. rsc.orgorganic-chemistry.orgresearchgate.netscilit.com Synthetic strategies towards hamacanthin B often involve the coupling of two functionalized indole units. The use of this compound as a starting material or key intermediate would allow for the necessary manipulations of the indole ring, such as halogenation or metalation, prior to the coupling reaction. The MOM group ensures that the indole nitrogen does not interfere with these transformations.

The total synthesis of the indole alkaloid (±)-aspidophylline A has been achieved using a strategy that involves a Fischer indolization reaction as a key step. researchgate.net While this specific synthesis may not have used a MOM group, the logic of protecting the indole nitrogen to facilitate other bond-forming reactions is a central theme in the synthesis of such complex molecules. The use of this compound provides a reliable and high-yielding entry point into such synthetic endeavors.

Enantioselective Synthesis of Chiral Indole Derivatives

The development of catalytic, enantioselective methods for the functionalization of indoles is a major focus of modern organic synthesis, as the resulting chiral indole derivatives are often potent and selective biological probes and drug candidates. The use of a protecting group on the indole nitrogen is often essential for achieving high levels of enantioselectivity in these reactions.

A significant breakthrough in this area is the enantioselective C-H functionalization of N-methoxymethyl (MOM)-protected 2,3-unsubstituted indoles. researchgate.net This reaction, catalyzed by a chiral dirhodium(II) carboxylate, allows for the direct introduction of an α-diazopropionate at the C3 position with high yields and enantioselectivities of up to 86% ee. This method was successfully applied to the first catalytic asymmetric synthesis of the (+)-α-methyl-3-indolylacetic acid fragment of acremoauxin A, a potent plant-growth inhibitor. The Fujioka protocol, utilizing a combination of TMSOTf and 2,2′-bipyridyl, proved to be a superior method for the removal of the N-MOM group in this context. researchgate.net

This example highlights the critical role of the MOM group in enabling a challenging enantioselective C-H activation. The protecting group not only prevents N-H insertion side reactions but also likely influences the conformation of the substrate in the chiral catalyst's active site, thereby contributing to the observed stereocontrol.

Furthermore, the enantioselective Friedel-Crafts alkylation of indoles is a powerful method for creating chiral centers at the C3 position. While many of these reactions are performed on unprotected indoles, the use of N-protected indoles can offer advantages in terms of reactivity and selectivity. The development of chiral Lewis acid catalysts that can effectively control the stereochemical outcome of the reaction with N-MOM-indole is an active area of research.

Table 2: Enantioselective C-H Functionalization of N-MOM-Indole

| Diazo Compound | Catalyst | Product | Yield (%) | ee (%) | Reference |

| Ethyl α-diazopropionate | Rh₂(S-PTTEA)₄ | Ethyl 2-(1-(methoxymethyl)-1H-indol-3-yl)propanoate | High | up to 86 | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies in Research on 1 Methoxymethyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(methoxymethyl)-1H-indole in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's covalent framework by mapping the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the methoxymethyl group (-CH₂OCH₃) attached to the indole (B1671886) nitrogen gives rise to two distinct singlets. The methylene (B1212753) protons (-CH₂-) typically appear downfield due to the deshielding effects of the adjacent nitrogen and oxygen atoms, while the methoxy (B1213986) protons (-OCH₃) resonate at a characteristic chemical shift for methyl ethers. The protons on the indole ring exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region, consistent with the substituted benzene (B151609) ring and the pyrrole (B145914) moiety. The absence of a signal for an N-H proton confirms the substitution at the N1 position.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum shows distinct signals for the methoxy carbon, the methylene carbon, and the eight carbons of the indole nucleus. The chemical shifts of the indole carbons are sensitive to the N1-substituent, providing further structural confirmation.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity. nih.gov COSY experiments reveal proton-proton coupling networks within the indole ring, while HSQC correlates each proton with its directly attached carbon atom, allowing for definitive assignment of all NMR signals. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.10 - 7.20 | Doublet |

| H-3 | 6.50 - 6.60 | Doublet |

| H-4 | 7.55 - 7.65 | Doublet |

| H-5 | 7.15 - 7.25 | Triplet |

| H-6 | 7.05 - 7.15 | Triplet |

| H-7 | 7.60 - 7.70 | Doublet |

| N-CH₂-O | 5.40 - 5.50 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general NMR principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 128.0 - 129.0 |

| C-3 | 101.0 - 102.0 |

| C-3a | 128.5 - 129.5 |

| C-4 | 121.0 - 122.0 |

| C-5 | 122.0 - 123.0 |

| C-6 | 119.5 - 120.5 |

| C-7 | 109.0 - 110.0 |

| C-7a | 136.0 - 137.0 |

| N-CH₂-O | 75.0 - 76.0 |

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₁NO). beilstein-journals.orgniscpr.res.in This precision is vital to differentiate the target compound from isomers or other potential byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is invaluable for real-time reaction monitoring. By analyzing aliquots from a reaction mixture, researchers can track the consumption of starting materials and the formation of this compound, as well as identify any intermediates or impurities. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Table 3: High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₁NO)

| Ion Species | Calculated Exact Mass |

|---|---|

| [M]⁺ | 161.08406 |

| [M+H]⁺ | 162.09189 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a rapid and non-destructive method for identifying the functional groups present in this compound.

The FT-IR spectrum provides a distinct molecular fingerprint. Key absorption bands confirm the presence of the indole core and the methoxymethyl substituent. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group appears just below 3000 cm⁻¹. The spectrum also shows characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. researchgate.net A strong C-O stretching band, indicative of the ether linkage, is typically found in the 1150-1050 cm⁻¹ range. Crucially, the absence of a broad N-H stretching vibration, which typically appears around 3400 cm⁻¹ in unsubstituted indoles, confirms successful N-alkylation. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system, and can be used to study intermolecular interactions in different physical states.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1470 - 1450 | C=C Stretch | Aromatic Ring |

| 1150 - 1050 | C-O Stretch | Ether |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of this compound of sufficient quality can be grown, this technique can provide exact data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com This analysis would offer ultimate confirmation of the molecular structure and reveal details about its conformation and intermolecular packing in the crystal lattice.

Furthermore, X-ray crystallography is the primary tool for investigating polymorphism, which is the ability of a compound to exist in two or more different crystal forms. mdpi.com Different polymorphs can possess distinct physical properties, such as melting point and solubility. Identifying and characterizing potential polymorphs of this compound is crucial for ensuring consistency in its physical properties and behavior.

Table 5: Data Obtainable from Single-Crystal X-ray Analysis of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Chromatographic Techniques (HPLC, GC, TLC) for Purification and Purity Assessment

Chromatographic techniques are fundamental to the isolation and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a rapid and inexpensive method used to monitor the progress of a chemical reaction and to quickly assess the purity of a sample. dergipark.org.tr By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, product, and byproducts can be visualized.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used for both the purification (preparative HPLC) and the quantitative determination of purity (analytical HPLC). sielc.com A common method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile. sielc.com The area of the peak corresponding to this compound in the chromatogram is directly proportional to its concentration, allowing for precise purity assessment (e.g., >99%).

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like this compound. nih.govnist.gov The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram can reveal the presence of volatile impurities.

Table 6: Applications of Chromatographic Techniques for this compound

| Technique | Primary Application | Information Provided |

|---|---|---|

| TLC | Reaction monitoring, qualitative purity check | Number of components in a mixture, relative polarity. |

| HPLC | Quantitative purity analysis, preparative purification | High-resolution separation, precise quantification of purity. |

Theoretical and Computational Investigations of 1 Methoxymethyl 1h Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for predicting the properties of molecules like 1-(methoxymethyl)-1H-indole.

Optimization of Molecular Geometry and Conformational Analysis

The indole (B1671886) ring itself is a planar bicyclic aromatic system. The key structural parameters to be determined would be the orientation and conformation of the N-methoxymethyl (-CH₂OCH₃) substituent relative to the indole plane. Due to rotation around the N-CH₂ and CH₂-O bonds, several conformers might exist. A conformational analysis would be performed to identify the global minimum energy structure, which is the most stable conformer, as well as other low-energy local minima.

Expected Findings: Based on the structure of indole, the bicyclic core of this compound would be essentially planar. The methoxymethyl group would introduce additional degrees of freedom. The most stable conformation would likely be one that minimizes steric hindrance between the substituent and the hydrogen atom on the C7 position of the indole ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data based on known indole structures. Actual DFT calculations would be required for precise values.

| Parameter | Predicted Value |

|---|---|

| N1-C2 Bond Length | ~1.37 Å |

| C2-C3 Bond Length | ~1.36 Å |

| N1-C8 Bond Length | ~1.38 Å |

| N1-C(methoxymethyl) Bond Length | ~1.45 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govthaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by examining the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. This analysis provides a picture of the bonding that aligns well with classical Lewis structures.

Expected Findings: In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the π-antibonding orbitals of the indole ring, which is characteristic of aromatic amines. It would also show interactions between the oxygen lone pairs of the methoxymethyl group and adjacent antibonding orbitals, providing insight into the electronic influence of the substituent on the indole system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.orgrsc.org It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. thaiscience.infomdpi.com

Expected Findings: For this compound, the MEP map would be expected to show the most negative potential (red) localized around the C3 position of the indole ring, which is known to be the most nucleophilic site in indoles. Negative potential would also be found near the oxygen atom of the methoxymethyl group due to its lone pairs. Regions of positive potential (blue) would likely be located around the N-H proton (in the parent indole) and other hydrogens attached to the aromatic ring. The introduction of the methoxymethyl group would modulate this potential map compared to indole.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. copernicus.orgresearchgate.netsmu.edu By modeling the reaction pathway, chemists can understand how reactants are converted into products.

Transition State Analysis and Reaction Pathway Elucidation

To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the structures and energies of reactants, intermediates, transition states, and products, the entire reaction pathway can be mapped out. mdpi.com

Expected Findings: For reactions involving this compound, such as electrophilic substitution, computational studies could be used to model the approach of an electrophile to the indole ring. The calculations would likely confirm that attack at the C3 position has the lowest activation energy barrier, consistent with experimental observations for indole reactivity. The calculations would reveal the structure of the transition state leading to the sigma complex (Wheland intermediate) and elucidate the subsequent steps to form the final product. For more complex reactions, such as cycloadditions or rearrangements, computational analysis could distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise) by comparing their respective activation barriers.

Prediction of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity is a critical aspect of synthetic chemistry, and computational methods offer significant insights. For substituted indoles, density functional theory (DFT) is a commonly employed method to predict the outcomes of chemical reactions. By calculating the energy of possible transition states, the most likely reaction pathway can be determined.

In the case of electrophilic substitution on the indole ring, the electron-donating nature of the nitrogen atom typically directs incoming electrophiles to the C3 position. However, the presence of the methoxymethyl group at the N1 position can influence this selectivity. Computational models can quantify the activating or deactivating effects of this substituent on different positions of the indole nucleus.

Key factors influencing regioselectivity that can be modeled include:

Frontier Molecular Orbitals (FMOs): The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Calculated Atomic Charges: Mapping the electrostatic potential can reveal the electron-rich and electron-poor regions of the molecule, guiding the prediction of reaction sites.

Transition State Energy Calculations: By modeling the transition states for substitution at different positions (e.g., C2, C3, C4, etc.), the activation energies can be compared. The pathway with the lowest activation energy is predicted to be the major product.

Machine learning models have also emerged as powerful tools for predicting regioselectivity in organic reactions, including those involving heterocycles. researchgate.net These models are trained on large datasets of known reactions and can learn to identify the subtle electronic and steric factors that govern the outcome of a reaction. nih.govrsc.org

Table 1: Illustrative Example of Calculated Parameters for Regioselectivity Prediction in a Substituted Indole This table presents hypothetical data to illustrate the output of computational predictions, as specific experimental or calculated data for this compound was not found in the searched literature.

| Position on Indole Ring | Relative Activation Energy (kcal/mol) | HOMO Coefficient | Calculated Mulliken Charge |

|---|---|---|---|

| C2 | +5.2 | 0.25 | -0.15 |

| C3 | 0.0 (Reference) | 0.45 | -0.28 |

| C4 | +8.1 | 0.18 | -0.12 |

| C5 | +7.5 | 0.20 | -0.14 |

| C6 | +7.8 | 0.19 | -0.13 |

| C7 | +9.3 | 0.15 | -0.10 |

Solvation Effects in Computational Modeling

The solvent in which a reaction is carried out can have a profound impact on reaction rates and selectivity. Computational models must, therefore, account for solvation effects to provide accurate predictions. For indole and its derivatives, both implicit and explicit solvation models can be employed. nih.govnih.govrsc.org

Implicit Solvation Models:

These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models:

In these models, a number of individual solvent molecules are included in the calculation around the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding the behavior of molecules like indole in protic solvents. rsc.org

The choice of solvation model can significantly impact the calculated properties. For instance, the absorption and fluorescence spectra of indole are known to be sensitive to the solvent environment. nih.govnih.gov Accurate modeling of these properties requires careful consideration of solute-solvent interactions. Research on the parent indole molecule has shown that modeling mutual polarization between the solute and solvent is a dominant factor in accurately reproducing spectral features. nih.govnih.gov

Table 2: Example of Calculated Solvation Effects on a Fictional Reaction of a Substituted Indole This table presents hypothetical data to illustrate the impact of different solvation models on calculated reaction energies.

| Solvation Model | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Gas Phase | 15.8 | -5.2 |

| Implicit (PCM - Water) | 12.5 | -8.9 |

| Explicit (with 12 water molecules) | 11.9 | -9.5 |

Topological Studies (ELF, LOL, RDG) for Bonding Characteristics and Weak Interactions